6-Amino-4-(3-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(3-F-PHENYL)-3-PROPYL-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(3-F-PHENYL)-3-PROPYL-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester.
Cyclization: The intermediate product undergoes cyclization with an appropriate aldehyde to form the dihydropyrano[2,3-c]pyrazole core.
Functionalization: Introduction of the amino group and the fluorophenyl and propyl substituents through various organic reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(3-F-PHENYL)-3-PROPYL-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(3-F-PHENYL)-3-PROPYL-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrano[2,3-c]pyrazoles: A class of compounds with similar core structures but different substituents.
Pyrazole derivatives: Compounds with a pyrazole ring but different functional groups.
Uniqueness
6-AMINO-4-(3-F-PHENYL)-3-PROPYL-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H15FN4O |
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Molecular Weight |
298.31 g/mol |
IUPAC Name |
6-amino-4-(3-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H15FN4O/c1-2-4-12-14-13(9-5-3-6-10(17)7-9)11(8-18)15(19)22-16(14)21-20-12/h3,5-7,13H,2,4,19H2,1H3,(H,20,21) |
InChI Key |
LQTRIWXIIWQBDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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